1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
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Overview
Description
1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, commonly known as ETPP, is a pyrazole derivative that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of ETPP is not fully understood. However, it has been suggested that ETPP exerts its effects through the inhibition of various enzymes and proteins involved in oxidative stress, inflammation, and cancer. ETPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, ETPP has been found to inhibit the activity of various cancer-related proteins, such as Akt and ERK.
Biochemical and Physiological Effects:
ETPP has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are involved in various diseases. ETPP has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, ETPP has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ETPP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured through various assays. ETPP has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of ETPP is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of ETPP. One direction is the development of new drugs and therapies based on ETPP. ETPP has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to understand the mechanism of action of ETPP and its effects on various enzymes and proteins. Finally, further studies are needed to optimize the synthesis method of ETPP and to improve its solubility in water.
Conclusion:
In conclusion, ETPP is a pyrazole derivative that has gained a lot of attention in the scientific community due to its potential applications in various fields. ETPP has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. ETPP has been found to have antioxidant, anti-inflammatory, and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to understand the full potential of ETPP and to develop new drugs and therapies based on this compound.
Synthesis Methods
ETPP can be synthesized through various methods, including a one-pot reaction of 4-ethylphenol, acetylacetone, and hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is purified through recrystallization. Another method involves the reaction of 4-ethylphenol, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. The product is purified through column chromatography.
Scientific Research Applications
ETPP has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. ETPP has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use in the development of new drugs and therapies.
properties
Product Name |
1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C16H20N2O2/c1-5-14-6-8-15(9-7-14)20-10-16(19)18-13(4)11(2)12(3)17-18/h6-9H,5,10H2,1-4H3 |
InChI Key |
BVNWJPLFAZKSMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)C)C |
Origin of Product |
United States |
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